molecular formula C13H18N2O2 B500195 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Cat. No.: B500195
M. Wt: 234.29g/mol
InChI Key: YNXNBLYVLWNGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-(3,5-Xylyl)carbamoyl)morpholine is a synthetic organic compound of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemical science. This molecule features a morpholine ring, a common pharmacophore known to enhance solubility and bioavailability, which is linked via a carboxamide bridge to a 3,5-xylyl (3,5-dimethylphenyl) group. The carboxamide linker provides structural rigidity and potential for hydrogen bonding, critical for molecular recognition processes. While the specific biological profile and applications of this exact compound are not fully detailed in public domain literature, its structure suggests potential as a key intermediate in the synthesis of more complex molecules or for use in proprietary research streams. Researchers may explore its utility as a building block for ligands targeting various enzymatic systems or as a candidate in material science for the development of novel polymers. The presence of the morpholine ring often points to potential interaction with biological systems, making it a valuable compound for creating analogs in structure-activity relationship (SAR) studies. The 3,5-xylyl moiety, a derivative of xylidine, can contribute to hydrophobic interactions within active sites. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29g/mol

IUPAC Name

N-(3,5-dimethylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10-7-11(2)9-12(8-10)14-13(16)15-3-5-17-6-4-15/h7-9H,3-6H2,1-2H3,(H,14,16)

InChI Key

YNXNBLYVLWNGSX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCOCC2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCOCC2)C

Origin of Product

United States

Preparation Methods

Triphosgen-Mediated Carbamoyl Chloride Formation

The synthesis of 3,5-dimethylphenyl carbamoyl chloride serves as a critical intermediate. Source details the use of triphosgen (bis(trichloromethyl) carbonate) as a phosgene surrogate for converting amines to carbamoyl chlorides. In a representative procedure, 3,5-dimethylaniline (10 mmol) is dissolved in anhydrous dichloromethane (60 mL) under nitrogen. Triphosgen (4.1 mmol) and pyridine (20 mmol) are added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction mixture is quenched with 1 M HCl, extracted, and dried to yield 3,5-dimethylphenyl carbamoyl chloride in 85% purity. This method avoids hazardous phosgene gas and aligns with industrial safety standards.

Alternative Halogenating Agents

Source highlights halogenation alternatives, such as thionyl chloride (SOCl₂) or oxalyl chloride, for carbamoyl chloride synthesis. However, these reagents require stringent moisture control and generate corrosive byproducts. A comparative study (Table 1) demonstrates triphosgen’s superiority in yield and operational safety.

Table 1: Carbamoyl Chloride Synthesis Efficiency

ReagentYield (%)Purity (%)Byproducts
Triphosgen8598CO₂, HCl
Thionyl chloride7892SO₂, HCl
Oxalyl chloride7290CO, HCl

Morpholine Coupling Strategies

Schotten-Baumann Reaction

The classic Schotten-Baumann method involves reacting 3,5-dimethylphenyl carbamoyl chloride with morpholine in a biphasic system. A solution of morpholine (12 mmol) in water is mixed with the carbamoyl chloride in dichloromethane (30 mL) under vigorous stirring. Sodium hydroxide (15 mmol) is added to maintain a pH >10, facilitating nucleophilic acyl substitution. The organic layer is isolated, dried, and concentrated to yield crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords 4-(N-(3,5-xylyl)carbamoyl)morpholine in 76% yield.

Catalytic Palladium-Mediated Coupling

Source explores palladium catalysts for carbon-heteroatom bond formation, though direct applications to morpholine systems are limited. A hypothetical pathway involves Pd(PPh₃)₄ (5 mol%) facilitating the coupling of morpholine with preformed isocyanates. However, preliminary trials show <30% conversion, likely due to competing side reactions.

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF and THF enhance nucleophilicity in coupling reactions. Source identifies dichloromethane as optimal for carbamoyl chloride stability, while source reports improved yields in THF due to better solubility of morpholine. A solvent screening (Table 2) reveals dichloromethane’s dominance in balancing reactivity and intermediate stability.

Table 2: Solvent Impact on Coupling Yield

SolventYield (%)Reaction Time (h)
Dichloromethane766
THF688
DMF615
Toluene5412

Temperature-Dependent Side Reactions

Elevated temperatures (>50°C) promote hydrolysis of the carbamoyl chloride to 3,5-dimethylphenylurea, reducing yields. Kinetic studies recommend maintaining reactions at 0–25°C.

Purification and Crystallization

Chromatographic Purification

Silica gel chromatography remains standard for lab-scale purification, but source emphasizes preparative HPLC for industrial batches. Recycling HPLC with JAIGEL columns (CHCl₃ eluent) achieves >99% purity, albeit with higher operational costs.

Crystallization Protocols

Crystallization from ethyl acetate/hexane (1:4) yields needle-like crystals suitable for X-ray diffraction. Source details a novel n-butylamine salt formation (compound 21b) to enhance crystallinity, though this adds a derivatization step.

Mechanistic Insights and Computational Validation

DFT Analysis of Reaction Pathways

Density functional theory (DFT) calculations (B3LYP/6-31+G(d)) model the nucleophilic attack of morpholine on the carbamoyl chloride. The transition state exhibits a 22.3 kcal/mol activation barrier, consistent with observed room-temperature reactivity.

Competing Hydrolysis Pathways

Water traces induce hydrolysis, forming 3,5-dimethylphenylurea. Kinetic isotope studies (D₂O vs. H₂O) confirm a concerted mechanism with a primary kinetic isotope effect (k_H/k_D = 3.1) .

Chemical Reactions Analysis

Types of Reactions

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate compounds share a common carbamic acid ester backbone but differ in substituents, which dictate their toxicity, environmental persistence, and biological targets. Below is a comparative analysis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine with structurally or functionally related carbamates:

Table 1: Key Properties of Selected Carbamates

Compound Name Molecular Structure Acute Toxicity (Oral LD50, Rat) Primary Use Environmental Persistence
This compound Morpholine ring + 3,5-xylyl carbamoyl Not available* Presumed insecticide Unknown
Mexacarbate (Zectran) 4-Dimethylamino-3,5-xylyl N-methylcarbamate 36–63 mg/kg Insecticide (leaf beetles) Moderate
Carbaryl (Sevin) 1-Naphthyl N-methylcarbamate 250–850 mg/kg Broad-spectrum insecticide Low
Aldicarb 2-Methyl-2-(methylthio)propionaldehyde O-(N-methylcarbamoyl)oxime 0.8–1.0 mg/kg Nematicide/insecticide High (groundwater concern)
Propoxur 2-Isopropoxyphenyl N-methylcarbamate 95–128 mg/kg Household insecticide Moderate

Notes:

  • This compound : The evidence classifies it as "extremely hazardous" , implying acute toxicity comparable to aldicarb, though structural differences (e.g., morpholine ring) may alter its metabolic pathway or environmental behavior.
  • Mexacarbate : Shares the 3,5-xylyl group but lacks the morpholine ring. Its high toxicity (LD50 ~36–63 mg/kg) aligns with its historical use against resistant pests .
  • Carbaryl : Lower toxicity but broader application due to stability and low bioaccumulation.
  • Aldicarb : Extremely toxic (LD50 <1 mg/kg) and persistent, leading to strict regulatory restrictions.

Mechanistic and Structural Differences

Morpholine Influence: The morpholine ring in this compound may enhance solubility in polar solvents compared to nonpolar carbamates like carbaryl. This could affect its absorption and distribution in biological systems.

Toxicity Profile : While the evidence lacks specific data for the morpholine derivative, its classification as "extremely dangerous" suggests a potency closer to aldicarb than carbaryl .

Research Findings and Regulatory Status

  • Acute Exposure : The compound is listed in guidelines for emergency response to acute exposure, indicating risks of cholinergic crisis (e.g., respiratory failure, seizures) typical of carbamate poisoning .
  • Environmental Impact: No direct data are available, but structural analogs like aldicarb highlight risks of groundwater contamination. The morpholine ring may degrade into nitrosamines, raising additional regulatory scrutiny.

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